molecular formula C2H5NaO5S B13600832 Sodium2-(sulfonatooxy)ethan-1-ol

Sodium2-(sulfonatooxy)ethan-1-ol

Cat. No.: B13600832
M. Wt: 164.12 g/mol
InChI Key: SIPKHDABTSYNAA-UHFFFAOYSA-M
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Description

Sodium 2-(sulfonatooxy)ethan-1-ol (IUPAC name: sodium 2-(sulfonatooxy)ethanolate) is a sodium salt of a sulfonated ethanol derivative. Its structure comprises an ethan-1-ol backbone with a sulfonate ester group (-OSO₃⁻) at the 2-position, stabilized by a sodium counterion. The following comparisons are inferred from structurally related compounds in the evidence, focusing on ethoxylated alcohols, sodium salts, and sulfonate/phosphonate esters.

Properties

Molecular Formula

C2H5NaO5S

Molecular Weight

164.12 g/mol

IUPAC Name

sodium;2-hydroxyethyl sulfate

InChI

InChI=1S/C2H6O5S.Na/c3-1-2-7-8(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1

InChI Key

SIPKHDABTSYNAA-UHFFFAOYSA-M

Canonical SMILES

C(COS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium2-(sulfonatooxy)ethan-1-ol typically involves the sulfonation of ethanediol. One common method is the reaction of ethanediol with sulfur trioxide (SO3) in the presence of a sodium base, such as sodium hydroxide (NaOH). The reaction proceeds under controlled temperature and pressure conditions to yield the desired sulfonated product .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of ethanediol and sulfur trioxide, followed by neutralization with sodium hydroxide. The resulting product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium2-(sulfonatooxy)ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium2-(sulfonatooxy)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium2-(sulfonatooxy)ethan-1-ol involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. The compound’s bioactivity is attributed to its ability to disrupt cellular processes by altering the activity of enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethoxylated Alcohols

Ethoxylated alcohols share the ethan-1-ol backbone but feature ether-linked substituents. Key examples from the evidence include:

  • 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): A branched ethoxylated alcohol with a phenoxy-ethoxy side chain.
  • 2-(2-Methoxyethoxy)ethanol (CAS 111-77-3): A linear ethoxylated alcohol with a methoxy-ethoxy group. Classified as hazardous (GHS08) due to reproductive toxicity and organ damage risks .
  • 2-(2-Azidoethoxy)ethan-1-ol (synthesized in ): Contains an azide-functionalized ethoxy group, synthesized via nucleophilic substitution with sodium azide. Exhibits moderate yield (60%) and stability as a clear oil .

Key Differences :

  • Solubility : Sodium 2-(sulfonatooxy)ethan-1-ol likely surpasses these ethoxylated alcohols in water solubility due to its ionic sulfonate group.
  • Reactivity : The sulfonate ester in the target compound may confer higher stability compared to ethers or azides, which are prone to hydrolysis or explosive decomposition (azides).
Sodium Salts of Esters

Sodium salts of organophosphorus esters in the evidence provide insights into ionic behavior:

  • Sodium O-(1-methylpentyl) ethylphosphonothioate (CAS 2893-43-8): A sodium-stabilized phosphonothioate with applications in agrochemicals. Its ionic nature enhances solubility but may increase corrosivity .

Key Differences :

  • Toxicity: Phosphonothioates are often neurotoxic, whereas sulfonates (if structurally similar to those in –3) may exhibit lower acute toxicity but require caution due to irritant properties.

Data Tables

Table 2: Sodium Salts of Esters
Compound Name CAS Molecular Formula Key Functional Groups Applications References
Sodium O-(1-methylpentyl) ethylphosphonothioate 2893-43-8 C₈H₁₈NaO₂PS Phosphonothioate, sodium Agrochemicals
Sodium 2-(sulfonatooxy)ethan-1-ol (hypothetical) N/A C₂H₅NaO₄S Sulfonate ester, sodium Surfactants (inferred) N/A

Research Findings and Limitations

  • Safety: Ethoxylated alcohols in –3 show varying hazards (e.g., GHS08 for 2-(2-methoxyethoxy)ethanol), suggesting that the target compound’s sulfonate group might reduce volatility but necessitate handling protocols for ionic irritants .
  • Contradictions: Phosphonothioates () exhibit higher toxicity than most ethoxylated alcohols, underscoring the need for tailored safety assessments for sulfonate esters.

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